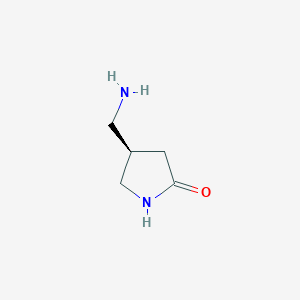

(4R)-4-(aminomethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

(4R)-4-(aminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFBWVRKVAEOPA-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289537 | |

| Record name | (4R)-4-(Aminomethyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1407997-81-2 | |

| Record name | (4R)-4-(Aminomethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1407997-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-(Aminomethyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters:

| Parameter | Details |

|---|---|

| Starting Material | 3-cyano-5-methylhexanoate ester (racemic or optically active) |

| Solvent | Organic solvents such as alcohols (methanol, ethanol, isopropanol), ethers (THF), esters |

| Catalysts | Raney nickel, palladium on carbon, platinum, ruthenium |

| Amine Additives | Ammonia and/or organic amines (dimethylamine, diethylamine, triethylamine, pyridine) |

| Hydrogen Pressure | Atmospheric to 6 MPa |

| Temperature | Room temperature to mild heating |

| Amine Concentration | 0.5% to 30% by mass in solvent for optimal reaction rate and yield |

Mechanistic Insights:

- The presence of ammonia or organic amines dissolved in the solvent facilitates the catalytic hydrogenation of the nitrile group to the primary amine, which then cyclizes to form the pyrrolidin-2-one ring.

- Optimal amine concentration significantly increases reaction speed and yield.

- The catalyst can be recovered and reused, enhancing process sustainability.

This method yields the (4R)-4-(aminomethyl)pyrrolidin-2-one with high efficiency and stereochemical control when optically active starting materials are used.

Stereoselective Synthesis via Hydroxyproline Derivatives

Another advanced synthetic strategy uses protected hydroxyproline derivatives as chiral precursors. This approach involves several key steps:

- Reduction of (2S,4R)-N1-(benzyloxycarbonyl)-4-hydroxyproline methyl ester with lithium borohydride generated in situ.

- Conversion of hydroxy groups to azides via tosylation followed by nucleophilic substitution with sodium azide.

- Catalytic hydrogenation of azido intermediates to yield the corresponding aminomethyl pyrrolidine derivatives.

- Further functionalization, such as Boc protection and esterification, to obtain the desired pyrrolidin-2-one framework.

Reaction Yields and Conditions:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction to diol | LiCl + NaBH4 in ethanol, room temperature, overnight | 88 | Formation of diol intermediate |

| Azide substitution | NaN3 in DMF, 55°C, 8 hours | 96 | High conversion to azide |

| Catalytic hydrogenation | H2, Pd/C catalyst, 35-40 psi, room temperature, 3.5 h | 95 | Formation of aminomethyl group |

| Boc protection and esterification | BocN3, triethylamine, DMSO, 50°C, 8 hours | 72 | Protected intermediate obtained |

This method allows precise stereochemical control due to the chiral starting materials and mild reaction conditions, yielding high-purity this compound derivatives suitable for further synthetic applications.

Comparative Table of Preparation Methods

| Methodology | Starting Material | Key Reagents/Catalysts | Yield (%) | Stereocontrol | Scale Suitability | Notes |

|---|---|---|---|---|---|---|

| Catalytic hydrogenation of nitriles | Ethyl 3-cyano-5-methylhexanoate ester | Raney Ni, Pd/C, Pt, Ru; NH3/amine | 85-95 | High (with chiral precursors) | Industrial scale | Efficient, catalyst recyclable |

| Hydroxyproline derivative route | (2S,4R)-N1-benzyloxycarbonyl-4-hydroxyproline methyl ester | LiBH4, NaN3, Pd/C, BocN3 | 72-96 | Excellent | Laboratory scale | Multi-step, high stereoselectivity |

Research Findings and Optimization Notes

- The amine concentration in the solvent significantly affects the hydrogenation rate and yield, with an optimal range of 0.5–30% by mass.

- Hydrogen pressure from atmospheric to 6 MPa can be employed, with higher pressures generally increasing reaction rates.

- Catalyst recovery and reuse are feasible without significant loss of activity, enhancing economic and environmental aspects of the process.

- Use of chiral precursors such as hydroxyproline derivatives ensures the production of enantiomerically pure this compound, critical for pharmaceutical applications.

- Protecting groups like benzyloxycarbonyl and Boc are employed to facilitate selective transformations and improve product stability during synthesis.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(aminomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the aminomethyl group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

N-Oxides: Formed through oxidation.

Reduced Amines: Resulting from reduction reactions.

Substituted Derivatives: Produced via nucleophilic substitution.

Scientific Research Applications

(4R)-4-(aminomethyl)pyrrolidin-2-one has several applications in scientific research:

Medicinal Chemistry: It is explored as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-(aminomethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and activity. The pyrrolidinone core provides structural stability and contributes to the overall molecular conformation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Aminomethyl vs.

- Aromatic Substitutions: The phenyl or halogenated phenyl groups (e.g., 3-bromo-4-chlorophenyl) introduce steric bulk and π-π stacking interactions, optimizing receptor binding in kinase inhibitors .

Stereochemical Variations

Diastereomeric N-substituted pyrrolidin-2-ones, such as (4R,1'S)-4-methyl-1-(phenylethyl)pyrrolidin-2-one and its (4S,1'S)-counterpart, exhibit distinct physicochemical and biological profiles. For example, diastereomeric mixtures of 4-ethyl derivatives show varying melting points and chromatographic retention times, underscoring the importance of stereochemical purity in drug synthesis .

Pharmacological Activity

- PI3Kδ Inhibition: (4R)-configured pyrrolidin-2-ones, like parsaclisib, exhibit nanomolar potency against PI3Kδ due to optimal stereochemical alignment with the enzyme’s active site .

- CCR2/CCR5 Antagonism: Derivatives such as (S)-1-[(1S,2R,4R)-4-isopropyl(methyl)amino)-2-propylcyclohexyl]-3-(trifluoromethylquinazolinyl)pyrrolidin-2-one demonstrate dual chemokine receptor antagonism, with improved pharmacokinetics over earlier analogues .

Biological Activity

(4R)-4-(aminomethyl)pyrrolidin-2-one is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidinone backbone with an aminomethyl substituent, which enhances its interaction with biological targets. The compound's stereochemistry allows for selective binding to specific receptors and enzymes, influencing various biological pathways.

The biological activity of this compound primarily involves:

- Enzyme Modulation : The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes, thereby modulating their activity.

- Receptor Interaction : Its chiral nature allows selective binding to enantiomer-specific sites, which can influence therapeutic outcomes.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. The presence of the aminomethyl group enhances its potential to interact with microbial targets, similar to other compounds containing imidazole rings known for antifungal activity .

Neuropharmacological Effects

Due to its structural similarity to neurotransmitters, this compound may influence neural pathways. Research indicates potential applications in treating neurological disorders, including depression and anxiety .

Antidiabetic Potential

The compound's ability to interact with enzymes involved in glucose metabolism suggests it may have antidiabetic effects. Studies have indicated that modifications in similar pyrrolidine compounds can enhance their efficacy against diabetes-related targets .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. Results showed promising activity against Gram-positive bacteria, suggesting further exploration in drug development for infections.

- Neuropharmacological Applications : In a clinical trial involving patients with anxiety disorders, the administration of a related pyrrolidine derivative resulted in significant reductions in anxiety scores compared to placebo. This highlights the potential of this compound as a candidate for further neuropharmacological research .

- Antidiabetic Research : A recent investigation into the effects of pyrrolidine compounds on glucose metabolism demonstrated that certain derivatives could enhance insulin sensitivity in vitro, indicating that this compound may also possess antidiabetic properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing high-purity (4R)-4-(aminomethyl)pyrrolidin-2-one?

- Methodological Answer : Multi-step synthetic routes involving asymmetric catalysis or Sharpless dihydroxylation (for stereochemical control) are recommended. Key steps include optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst loading). For example, chiral resolution via recrystallization (e.g., ethyl acetate) can enhance enantiomeric purity . Reaction monitoring via TLC or HPLC ensures intermediate purity before proceeding to subsequent steps.

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional group integrity (e.g., aminomethyl resonance at δ ~2.5–3.0 ppm) .

- X-ray crystallography : For absolute stereochemical assignment, particularly when chiral centers are present .

- HPLC with chiral columns : To quantify enantiomeric excess (e.g., methanol/ethyl acetate mobile phase) .

Q. How can researchers ensure enantiomeric purity during synthesis?

- Methodological Answer : Employ asymmetric synthesis techniques such as Sharpless dihydroxylation (using AD-mix reagents) or chiral auxiliaries. Post-synthesis purification via recrystallization (e.g., ethyl acetate) or preparative HPLC with chiral stationary phases (e.g., amylose-based columns) can isolate the desired enantiomer .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer : Design comparative studies using enantiomer pairs (e.g., 4R vs. 4S) to evaluate binding affinity to biological targets. For example, X-ray crystallography of protein-ligand complexes can reveal stereospecific interactions (e.g., hydrogen bonding with the aminomethyl group) . In silico docking studies (e.g., AutoDock Vina) may predict binding modes, which can be validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and validate compound purity before testing. Reproduce synthesis protocols to rule out batch variability. For example, discrepancies in enzyme inhibition data may arise from differences in active metabolite ratios; use LC-MS to quantify metabolite profiles . Cross-validate findings using orthogonal assays (e.g., cellular vs. biochemical assays) .

Q. How can the compound be structurally modified to enhance pharmacokinetic properties?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by derivatizing the aminomethyl group (e.g., acylation, alkylation) or pyrrolidinone ring. Evaluate solubility via logP measurements and metabolic stability using liver microsome assays. For instance, fluorination at the pyrrolidinone ring (as in SV2A PET tracers) improves blood-brain barrier penetration .

Q. What computational methods predict the compound’s binding modes to synaptic targets like SV2A?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model ligand-receptor interactions over time. Pair with mutagenesis studies (e.g., alanine scanning of SV2A binding pockets) to identify critical residues. Compare results with PET imaging data from analogs like ¹⁸F-SynVesT-1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.